Disodium edetate dihydrate

Vue d'ensemble

Description

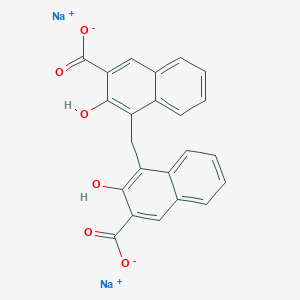

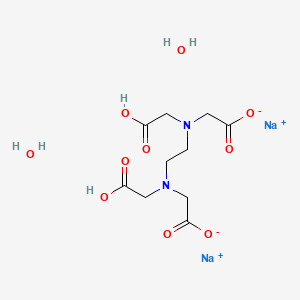

Disodium edetate dihydrate, also known as EDTA disodium salt dehydrate, is a chelating agent that forms an octahedral complex with divalent cations . It is used in molecular biology research to inhibit enzymes dependent on activation by metal ions and acts as an anticoagulant during blood collection for hematological tests . It is also the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties .

Synthesis Analysis

EDTA is used in the synthesis of Meropenem, an ultra-broad spectrum injectable antibiotic . The synthesis involves the derivatization of EDTA with Ferric chloride solution by heating at 70 °C in a water bath for about 20 minutes .Molecular Structure Analysis

The molecular formula of Disodium edetate dihydrate is C10H18N2Na2O10 . Its average mass is 372.237 Da and its monoisotopic mass is 372.075684 Da .Chemical Reactions Analysis

EDTA forms stable complexes with most metal ions due to its powerful chelating properties . It is widely used in medicine, chemical industry, food technology, agriculture, and pharmaceutical technology .Physical And Chemical Properties Analysis

Disodium edetate dihydrate is a white, water-insoluble solid . It is hygroscopic and is unstable when exposed to moisture .Applications De Recherche Scientifique

Chelation of Divalent Cations

EDTA is a widely used chelator of divalent cations like Ca²⁺ . It forms stable complexes with metal ions, which can be useful in various scientific applications where the presence of free metal ions could be detrimental .

Inhibition of Proteases

EDTA can inhibit proteases that are dependent on metal ions, such as calcium-dependent cysteine proteases . This makes it useful in the study of proteins and peptides, where protease activity could degrade the samples .

Blood Anticoagulant

EDTA is used as a blood anticoagulant. It chelates calcium ions in the blood, which inhibits clot formation . This property is routinely used in hematological assays .

Molecular Biology Techniques

EDTA is employed in molecular biology techniques, such as DNA extraction, purification, and electrophoresis . It helps to prevent metal-mediated degradation of nucleic acids .

Antioxidant Assays

EDTA is used in antioxidant assays . It can bind to metal ions that might otherwise catalyze oxidation reactions, thereby helping to measure the antioxidant capacity of a sample .

Quality Control Testing

EDTA is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Mécanisme D'action

Target of Action

Disodium edetate dihydrate primarily targets polyvalent ions such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including enzymatic activities and signal transduction .

Mode of Action

Disodium edetate dihydrate acts as a chelating agent . It forms complexes with its targets (polyvalent ions) by binding to them, which leads to a reduction in their concentrations in the blood . This chelation process can lower serum calcium levels due to its strong affinity for calcium ions .

Biochemical Pathways

The chelation of polyvalent ions by disodium edetate dihydrate affects various biochemical pathways. For instance, it can inhibit enzymes such as metalloproteases that require divalent cations for activity . By reducing the availability of these ions, disodium edetate dihydrate can effectively block metal-dependent enzymatic activities .

Pharmacokinetics

Disodium edetate dihydrate exhibits poor gastrointestinal absorption and is primarily eliminated through urine and feces unchanged . When taken orally, only a small percentage of the dose is recovered in urine, while a larger percentage is found in feces . Intravenous administration leads to a significant portion of the dose being excreted in urine within 24 hours . The compound distributes to various organs such as the liver, small intestine, large intestine, and kidneys .

Result of Action

The primary result of disodium edetate dihydrate’s action is the reduction of blood concentrations of calcium and other divalent and trivalent metals . This can lead to effects such as lowered serum calcium levels and increased urinary excretion of certain metals . It can also affect myocardial contractility .

Action Environment

The action of disodium edetate dihydrate can be influenced by various environmental factors. For instance, in molecular biology research, it is used to inhibit enzymes dependent on activation by metal ions . In diagnostic assays, it acts as an anticoagulant during blood collection for hematological tests . The compound’s efficacy and stability can be affected by the presence of these ions in the environment .

Safety and Hazards

Orientations Futures

Disodium edetate dihydrate is used to remove small amounts of lead from the body if the lead is causing problems . It is also used to control abnormal heartbeats caused by an overdose of the drug called digitalis . Future research may explore additional applications of this compound.

Relevant Papers A paper titled “A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique” provides valuable insights into the use of Disodium edetate dihydrate in the synthesis of Meropenem .

Propriétés

IUPAC Name |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJJZOQPCKUOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Na2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049576 | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edetate Disodium | |

CAS RN |

6381-92-6 | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate disodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Disodium Edetate Dihydrate and what are its downstream effects?

A1: Disodium Edetate Dihydrate (I) acts as a chelating agent, forming stable complexes with metal ions. This chelation process effectively removes the metal ions from a system or alters their reactivity. [] For instance, it can be used to determine the content of calcium and magnesium ions in phosphoric acid solutions by forming complexes and subsequently quantifying the chelated metal ions. [] This chelating property is also utilized in pharmaceutical formulations to stabilize solutions by preventing metal-catalyzed degradation of active ingredients. []

Q2: How does Disodium Edetate Dihydrate improve the stability of pharmaceutical formulations?

A2: Disodium Edetate Dihydrate acts as a stabilizing agent in pharmaceutical formulations, particularly in antibiotic solutions for intravenous application. [] It prevents the transformation of dissolved active ingredients into insoluble forms, thereby reducing the formation of unwanted large particles and improving the stability of the solution. [] This stabilizing effect is crucial for maintaining the efficacy and safety of the medication.

Q3: Are there any analytical methods available to determine the concentration of Disodium Edetate Dihydrate in various samples?

A3: Yes, Atomic Absorption Spectrophotometry (AAS) can be used to determine the concentration of Disodium Edetate Dihydrate (I) in complex matrices like the antibiotic streptomycin. [] This method involves forming a nickel-I complex, adjusting the pH to release the nickel, and quantifying the nickel using AAS. The amount of nickel detected is directly proportional to the concentration of I in the sample. []

Q4: Does Disodium Edetate Dihydrate have any applications beyond the pharmaceutical industry?

A4: Yes, besides its use in pharmaceuticals, Disodium Edetate Dihydrate is also utilized in the development of rust-removal and rust-proofing liquids. [] Its chelating properties contribute to the corrosion-inhibiting and rust-proofing effects by forming a thin film on metal surfaces, effectively isolating them from air and preventing oxidation. []

Q5: What are the potential benefits of using Disodium Edetate Dihydrate in ophthalmic formulations?

A5: In ophthalmic formulations like azithromycin sustained-release eye drops, Disodium Edetate Dihydrate acts as a complexing agent. [] This contributes to the overall stability and efficacy of the formulation, potentially improving drug bioavailability and providing sustained release for enhanced patient comfort. []

Q6: Are there any documented cases of Disodium Edetate Dihydrate being associated with adverse effects in medical applications?

A6: While Disodium Edetate Dihydrate is generally considered safe for its approved uses, there have been reports suggesting a potential link between its presence in vaccines and rare cases of myocarditis. [] The suggested mechanism involves Disodium Edetate Dihydrate potentially acting as a sensitizing agent, leading to hypersensitivity or drug-induced myocarditis in susceptible individuals. [] Further research is necessary to confirm this association and understand the underlying mechanisms.

Q7: Can Disodium Edetate Dihydrate be replaced with other compounds in its various applications?

A7: Researchers are exploring alternatives to Disodium Edetate Dihydrate, particularly in vaccine formulations. [] Alkylsaccharides are being investigated as potential substitutes due to their potential to reduce immunogenicity, improve stability, and potentially offer advantages in terms of safety and efficacy. [] The choice of alternatives depends on the specific application and requires careful consideration of factors like efficacy, safety, and cost.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

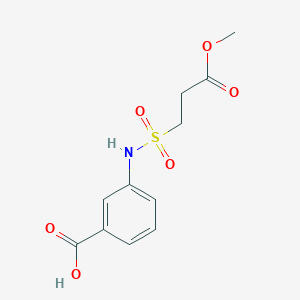

![3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7814953.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)

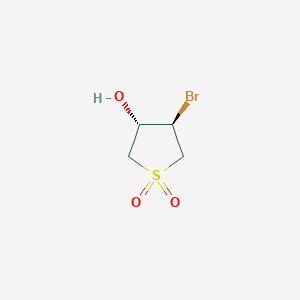

![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)